molecular formula C19H18N2O2S B11367835 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide

Cat. No.: B11367835
M. Wt: 338.4 g/mol
InChI Key: LHIVQMXARCBIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-methoxyphenylthiourea and α-haloketones, under acidic or basic conditions.

    Introduction of the Phenylacetamide Group: The phenylacetamide group can be introduced via an amide coupling reaction. This involves the reaction of the thiazole derivative with phenylacetyl chloride in the presence of a base, such as triethylamine, to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to streamline the synthesis process and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiazoles, substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as cytochrome P450 enzymes.

    Modulating Receptor Activity: Interacting with receptors on the cell surface to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide can be compared with other thiazole derivatives to highlight its uniqueness:

    Sulfathiazole: An antimicrobial drug with a thiazole ring, but lacks the methoxyphenyl and phenylacetamide groups.

    Ritonavir: An antiretroviral drug with a thiazole ring, but has a different substitution pattern and therapeutic application.

    Abafungin: An antifungal drug with a thiazole ring, but differs in its overall structure and mechanism of action.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-phenylacetamide

InChI

InChI=1S/C19H18N2O2S/c1-23-17-9-7-15(8-10-17)19-21-16(13-24-19)12-20-18(22)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

LHIVQMXARCBIPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.